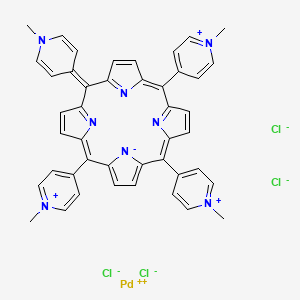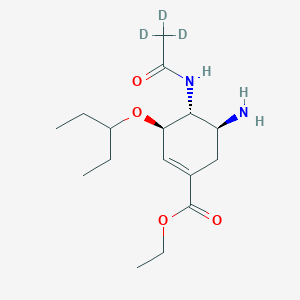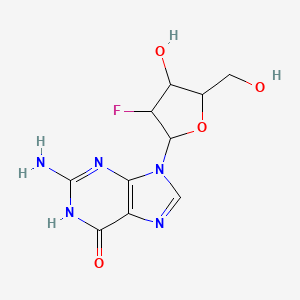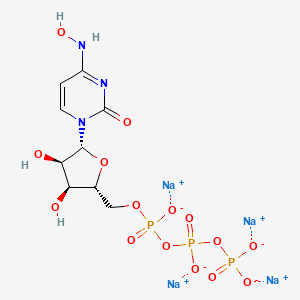
Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is known for its unique structure, which includes a central palladium atom coordinated to a porphyrin ring substituted with pyridyl groups and methyl chloride.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) typically involves the following steps:
Preparation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions to form the porphyrin macrocycle.
Substitution with Pyridyl Groups: The porphyrin macrocycle is then reacted with pyridine derivatives to introduce the pyridyl groups at the 5, 10, 15, and 20 positions.
Metalation with Palladium: The substituted porphyrin is then treated with a palladium salt, such as palladium chloride, to introduce the central palladium atom.
Introduction of Methyl Chloride: Finally, the compound is treated with methyl chloride to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions
Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the palladium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used. Reactions are conducted under controlled conditions to prevent over-reduction.
Substitution: Ligand exchange reactions are facilitated by using excess ligands and mild heating.
Major Products Formed
Oxidation: Oxidized forms of the compound with higher oxidation states of palladium.
Reduction: Reduced forms of the compound with lower oxidation states of palladium.
Substitution: New palladium complexes with different ligands coordinated to the palladium center.
科学研究应用
Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling reactions and hydrogenation.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the development of sensors and electronic devices due to its unique electronic properties.
作用机制
The mechanism of action of Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) involves its ability to coordinate with various substrates and facilitate chemical transformations. The central palladium atom acts as a catalytic center, enabling the activation of substrates and promoting reactions. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and death.
相似化合物的比较
Similar Compounds
- 5,10,15,20-Tetrakis (4-trimethylammoniophenyl)porphyrin tetra (p-toluenesulfonate)
- 5,10,15,20-Tetra (4-pyridyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis (pentafluorophenyl)porphyrin
- 5,10,15,20-Tetraphenyl-21H, 23H-porphine-p,p′,p,p′′′-tetrasulfonic acid tetrasodium hydrate
Uniqueness
Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) is unique due to the presence of the central palladium atom and the specific substitution pattern of pyridyl groups and methyl chloride. This unique structure imparts distinct electronic and catalytic properties, making it valuable in various applications, particularly in catalysis and photodynamic therapy.
属性
分子式 |
C44H36Cl4N8Pd |
|---|---|
分子量 |
925.0 g/mol |
IUPAC 名称 |
palladium(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChI 键 |
WQJKDYGBACGOPL-UHFFFAOYSA-J |
规范 SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)

![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)



![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)
![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)




